Dehydroepiandrosterone Sulfate

Descripción

DHEA sulfate is the major steroid of the fetal adrenal. DHEA-S is the principal adrenal androgen and is secreted together with cortisol under the control of ACTH and prolactin. DHEA-S is elevated with hyperprolactinemia.

This compound has been reported in Homo sapiens and Apis cerana with data available.

This compound or DHEAS is the sulfated form of dehydroepiandrosterone (DHEA). This sulfation is reversibly catalyzed by sulfotransferase 2A1 (SULT2A1) primarily in the adrenals, the liver, and small intestine. In the blood, most DHEA is found as DHEAS with levels that are about 300 times higher than those of free DHEA. Orally-ingested DHEA is converted to its sulfate when passing through intestines and liver. Whereas DHEA levels naturally reach their peak in the early morning hours, DHEAS levels show no diurnal variation. From a practical point of view, measurement of DHEAS is preferable to DHEA, as levels are more stable. DHEA (from which DHEAS comes from) is a natural steroid prohormone produced from cholesterol by the adrenal glands, the gonads, adipose tissue, brain and in the skin (by an autocrine mechanism). DHEA is the precursor of androstenedione, which can undergo further conversion to produce the androgen testosterone and the estrogens estrone and estradiol. DHEA is also a potent sigma-1 agonist. DHEAS can serve as a precursor for testosterone; androstenedione; estradiol; and estrone. Serum this compound is a classic marker for adrenarche and, subsequently, for the individual hormonal milieu this compound is an endogenously produced sex steroid that has been hypothesized to have anti aging effects It also has been inversely associated with development of atherosclerosis (A3325, A3326, A3327). DHEA-S is the principal adrenal androgen and is secreted together with cortisol under the control of ACTH and prolactin. DHEA-S is elevated with hyperprolactinemia.

The circulating form of a major C19 steroid produced primarily by the ADRENAL CORTEX. DHEA sulfate serves as a precursor for TESTOSTERONE; ANDROSTENEDIONE; ESTRADIOL; and ESTRONE.

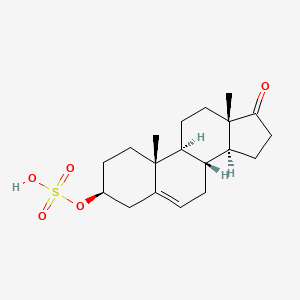

Structure

3D Structure

Propiedades

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWCKYRVOZZJNM-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040228 | |

| Record name | Prasterone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

651-48-9, 1099-87-2 | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prasterone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (3β)-androst-5-en-17-one 3-sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B09Q7FJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydroepiandrosterone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Role of DHEAS in neuroprotection and cognitive function

An In-depth Technical Guide on the Role of Dehydroepiandrosterone Sulfate (DHEAS) in Neuroprotection and Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are the most abundant steroid hormones in the human body, with concentrations in the brain known to be significantly higher than in peripheral circulation.[1][2] This has led to their classification as "neurosteroids," suggesting a primary role in central nervous system (CNS) function.[3][4][5] DHEA and DHEAS levels naturally decline with age, a period that coincides with the increased prevalence of neurodegenerative diseases and cognitive decline.[1][6][7] Preclinical and clinical data have illuminated the multifaceted roles of DHEAS, including neuroprotection, modulation of synaptic plasticity, and influence over cognitive processes. Its mechanisms of action are complex, involving interactions with multiple neurotransmitter systems, activation of key survival signaling pathways, and antagonism of glucocorticoid-mediated neurotoxicity.[3][5][8][9] This technical guide synthesizes the current understanding of DHEAS, focusing on its neuroprotective mechanisms and its impact on cognitive function, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support ongoing research and drug development efforts.

Biosynthesis and Regulation of DHEAS in the CNS

DHEA and DHEAS are synthesized in the adrenal glands, gonads, and de novo within the brain by neurons and glial cells.[2][5][10] The primary pathway begins with cholesterol.

Biosynthesis Pathway:

-

Cholesterol to Pregnenolone: The rate-limiting step is the conversion of cholesterol to pregnenolone by the mitochondrial enzyme P450scc.[3]

-

Pregnenolone to DHEA: Pregnenolone is then converted to 17-OH pregnenolone and subsequently to DHEA by the enzyme cytochrome P450c17, which possesses both 17α-hydroxylase and 17,20-lyase activity.[3]

-

DHEA to DHEAS: DHEA is reversibly converted to its more stable sulfated form, DHEAS, by sulfotransferase enzymes.

The presence of these enzymes in the CNS confirms local synthesis, which is critical for maintaining high intracerebral concentrations independent of peripheral production.[1][3][10]

Mechanisms of DHEAS-Mediated Neuroprotection

DHEAS exerts its neuroprotective effects through a variety of mechanisms, often independent of classic steroid nuclear receptors.[3] These actions include direct modulation of neurotransmitter receptors, activation of pro-survival signaling cascades, and functional antagonism of neurotoxic glucocorticoids.

Modulation of Neurotransmitter Systems

-

GABA-A Receptors: DHEAS acts as a non-competitive antagonist at GABA-A receptors.[11] It can inhibit GABA-induced chloride influx by interacting with the picrotoxin/TBPS binding site on the receptor complex.[12] This inhibitory action reduces neuronal inhibition, potentially enhancing neuronal excitability and plasticity.[12][13]

-

NMDA Receptors: DHEAS positively modulates NMDA receptor function.[3][11] This potentiation is often indirect, mediated through activation of Sigma-1 (σ1) receptors, which are coupled to G-proteins and can enhance NMDA-evoked responses.[3] This action is crucial for synaptic plasticity and neuronal survival. DHEA has been shown to rapidly increase intracellular calcium via NMDA receptor activation, which is linked to its effects on neurite growth.[14]

-

Other Systems: Evidence also suggests DHEAS can modulate dopaminergic and serotonergic neurotransmission, potentially acting as a dopamine D2 receptor antagonist and stimulating the serotonin system, which may contribute to its effects on mood and cognition.[15]

Activation of Pro-Survival Signaling Pathways

-

PI3K/Akt Pathway: DHEA has been shown to activate the serine-threonine protein kinase Akt, a key component of the PI3K/Akt signaling pathway, which is widely implicated in cell survival.[16] Activation of this pathway is associated with a decrease in apoptosis in neural precursor cells.[16] Studies in models of Alzheimer's disease suggest that DHEAS's anti-apoptotic properties involve the PI3K/Akt and Bcl2 signaling networks.[17]

-

NGF Receptors (TrkA and p75NTR): DHEA can directly bind to the Nerve Growth Factor (NGF) receptors TrkA and p75NTR.[18] This interaction triggers downstream signaling, including the activation of Akt and ERK1/2 kinases, which control the function of apoptotic proteins and promote neuronal survival.[18] This suggests DHEA may act as a neurotrophic factor.

Anti-Glucocorticoid Effects

Chronic exposure to high levels of glucocorticoids (like cortisol) can be neurotoxic, particularly to the hippocampus. DHEA(S) has been shown to functionally antagonize glucocorticoid actions.[3][8][9] While DHEAS does not appear to bind directly to the glucocorticoid receptor (GR), DHEA may exert anti-glucocorticoid effects by downregulating GR mRNA or by modulating the splicing of the GR gene, potentially increasing the expression of the inhibitory GRβ isoform.[9][19] This counter-regulatory relationship is a critical aspect of its neuroprotective profile.

Role in Cognitive Function

The link between DHEAS levels and cognitive function is complex, with observational studies often yielding more positive results than intervention trials.

Observational Studies

Several cross-sectional and longitudinal studies have found a positive correlation between higher endogenous DHEAS levels and better cognitive performance, particularly in women.[4][20][21] Favorable associations have been noted with executive function, concentration, working memory, and global cognitive scores as measured by the Mini-Mental State Examination (MMSE).[4][20][21] Conversely, low DHEAS levels have been associated with an accelerated decline in MMSE scores in older adults.[21] In patients with Alzheimer's disease (AD), a meta-analysis found significantly lower DHEAS levels compared to healthy controls, suggesting that decreased concentrations may be an important indicator for the disease.[7]

Intervention Studies (DHEA/S Supplementation)

Results from randomized controlled trials (RCTs) investigating the effects of DHEA/S supplementation on cognition have been inconsistent and largely disappointing.[6][22][23]

-

Lack of Efficacy: Most trials, including long-term studies, have found no significant benefit of DHEA supplementation on cognitive performance in healthy, non-demented older adults.[4][6][22][24]

-

Specific Positive Findings: A few studies have reported limited positive effects. One found that DHEA improved visual memory recall in women after two weeks of treatment.[25] Another noted that DHEA prevented stress-induced deterioration in selective attention.[25] A systematic review of postmenopausal women identified one study showing an enhancement in visual-spatial performance.[26]

-

Negative Findings: Some research has even reported negative effects, such as a DHEA-associated impairment on a visual memory test following a psychosocial stressor.[22][25]

The discrepancy between observational and intervention studies suggests that the relationship between DHEAS and cognition is not straightforward. Long-term, endogenous exposure may have effects that are not replicated by short-term to medium-term exogenous supplementation in later life.

Quantitative Data Summary

Table 1: DHEAS Levels in Alzheimer's Disease vs. Healthy Controls

| Study / Meta-Analysis | Finding | Standardized Mean Difference (SMD) | 95% Confidence Interval | p-value | Citation |

| Pan et al., 2019 (Meta-Analysis) | DHEAS levels significantly lower in AD patients | -0.69 | -1.17 to -0.22 | < 0.01 | [7] |

| Pan et al., 2019 (Meta-Analysis) | No significant association for DHEA levels | 0.51 | -0.44 to 1.45 | 0.29 | [7] |

Table 2: Selected DHEA/S Intervention Trials on Cognitive Function

| Study | Participants | Dosage & Duration | Key Cognitive Outcome | Result | Citation |

| Wolf et al., 1997 | Normal older adults | 50mg/day DHEA, 2 weeks (crossover) | Visual & Verbal Memory | Significant improvement in visual recall for women; no effect in men or on verbal memory. | [25] |

| Wolf et al., 1998 | Normal older adults | 50mg/day DHEA, 2 weeks | Post-Stressor Cognition | Prevented decline in selective attention but impaired visual memory post-stressor. | [25] |

| van Niekerk et al., 2001 | 46 men (62-76 yrs) | 50mg/day DHEA, 3 months | General Cognitive Function | No significant effect. | [22] |

| DAWN Trial (Kritz-Silverstein et al.) | 225 healthy older adults (55-85 yrs) | 50mg/day DHEA, 1 year | Global Cognition | No benefit on cognitive performance. | [6][24] |

Key Experimental Protocols

In Vitro Neuroprotection Assay Against Aβ Toxicity

This protocol is designed to assess the protective effects of DHEAS on neurons exposed to amyloid-beta (Aβ) oligomers, a key pathological feature of Alzheimer's disease.

-

Cell Culture: Primary mouse cortical neurons are harvested from embryonic day 15-17 mice and cultured in neurobasal medium supplemented with B27 and GlutaMAX. Cells are plated on poly-D-lysine-coated plates and maintained for 7-10 days in vitro to allow for maturation.

-

Preparation of Aβ Oligomers: Synthetic Aβ42 peptide is prepared to form toxic oligomeric species by dissolving it in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. The peptide is then diluted in culture medium and incubated at 4°C for 24 hours to allow for oligomerization.

-

Treatment: Neuronal cultures are pre-treated with DHEAS (e.g., 10⁻⁷ M) for a specified period (e.g., 24 hours). Subsequently, toxic Aβ42 oligomers (e.g., 10 µM) are added to the culture medium for an additional 24 hours. Control groups include vehicle-only, DHEAS-only, and Aβ42-only.

-

Viability Assessment: Neuronal viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which quantifies mitochondrial metabolic activity.

-

Apoptosis Measurement: Apoptosis is quantified by measuring the activity of caspases 3 and 7 using a commercially available luminescent or fluorescent assay kit.[17]

-

Gene Expression Analysis: RNA is extracted from the treated neurons, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of key genes in survival and apoptotic pathways, such as PI3K, Akt, Bcl2, and Bax.[17]

Animal Model of Cognitive Function (Electrophysiology)

This protocol assesses how DHEAS influences synaptic plasticity, a cellular correlate of learning and memory, using hippocampal slices.

-

Animal Preparation: Young adult male Sprague-Dawley rats are used.

-

Slice Preparation: Following anesthesia and decapitation, the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus is dissected, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF for at least 1 hour.

-

Electrophysiological Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Potentiation Protocol:

-

Long-Term Potentiation (LTP): A stable baseline of fEPSPs is recorded for 20-30 minutes. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

-

Primed Burst (PB) Potentiation: A threshold stimulation protocol is used, consisting of a single priming pulse followed by a brief, patterned burst of pulses (e.g., 4 pulses at 100 Hz), which mimics endogenous hippocampal activity.[27][28]

-

-

DHEAS Administration: DHEAS is administered either systemically (e.g., 24 mg/kg, s.c.) to the animal prior to slice preparation or is bath-applied directly to the hippocampal slice in the recording chamber at a specific concentration (e.g., 100 nM).[28][29]

-

Data Analysis: The slope of the fEPSP is measured and plotted over time. The magnitude of potentiation is calculated as the percentage increase in the fEPSP slope after the induction protocol compared to the pre-induction baseline.

Conclusion and Future Directions

DHEAS is a potent neurosteroid with clear neuroprotective properties demonstrated across numerous preclinical models. Its ability to modulate critical neurotransmitter systems, activate pro-survival pathways, and counteract glucocorticoid toxicity provides a strong rationale for its role in maintaining neuronal health. However, its therapeutic potential for improving cognitive function in humans remains unproven, as intervention trials have largely failed to translate the promising findings from observational and preclinical studies.

Future research should focus on several key areas:

-

Long-Term, Low-Dose Trials: The lack of efficacy in supplementation trials may be due to improper dosing, duration, or the advanced age of participants. Trials initiated earlier in the aging process and sustained for longer periods may be necessary to observe neuroprotective benefits.

-

Targeted Populations: Rather than studying healthy older adults, future trials could focus on populations with documented DHEAS deficiency or those at high risk for cognitive decline, where the effects of supplementation might be more pronounced.

-

Novel Analogs: Developing synthetic DHEAS analogs with improved pharmacokinetic profiles and greater specificity for neuronal targets (e.g., Sigma-1 or NGF receptors) could lead to more effective therapeutics with fewer off-target effects.

-

Mechanism Elucidation: Further investigation is needed to fully understand the downstream effects of DHEAS on gene transcription, neuroinflammation, and synaptic architecture, particularly its interplay with the glucocorticoid system in the context of chronic stress and aging.[2][30]

By addressing these questions, the scientific and drug development communities can better clarify the true therapeutic potential of DHEAS and its related pathways for preventing and treating neurodegenerative diseases and cognitive decline.

References

- 1. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irb.hr [irb.hr]

- 3. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone, Its Sulfate and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Dehydroepiandrosterone Supplementation on Cognitive Function and Quality of Life: The DHEA and Well-Ness (DAWN) Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dehydroepiandrosterone and this compound in Alzheimer's Disease: A Systematic Review and Meta-Analysis [frontiersin.org]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. researchgate.net [researchgate.net]

- 10. Steroid - Wikipedia [en.wikipedia.org]

- 11. DHEA Enhances Emotion Regulation Neurocircuits and Modulates Memory for Emotional Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions of the neurosteroid this compound with the GABA(A) receptor complex reveals that it may act via the picrotoxin site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound alters synaptic potentials in area CA1 of the hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]

- 16. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DHEA modulates the effect of cortisol on RACK1 expression via interference with the splicing of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rejuvenation-science.com [rejuvenation-science.com]

- 21. This compound and cognitive function in the elderly: The InCHIANTI Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. No current evidence for an improvement in memory or other aspects of cognitive function of non-demented older people following DHEA supplements | Cochrane [cochrane.org]

- 23. Actions of dehydroepiandrosterone and its sulfate in the central nervous system: effects on cognition and emotion in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evidence mounts against DHEA use in treating cognitive decline | EurekAlert! [eurekalert.org]

- 25. Dehydroepiandrosterone (DHEA) supplementation for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effect of dehydroepiandrosterone therapy on cognitive performance among postmenopausal women: a systematic review of randomized clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. "Effects of this compound (DHEAS) and Stress on Hippoc" by David M. Diamond, Berrilyn J. Branch et al. [digitalcommons.usf.edu]

- 28. "The Neurosteroid Dehydroepi-and Rosterone Sulfate (DHEAS) Enhances Hip" by David M. Diamond, B. J. Branch et al. [digitalcommons.usf.edu]

- 29. DHEAS induces short-term potentiation via the activation of a metabotropic glutamate receptor in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Association of Serum this compound and Cognition in Older Adults: Sex Steroid, Inflammatory, and Metabolic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Abstract

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEA sulfate (DHEAS), are the most abundant circulating steroid hormones in humans, primarily produced by the adrenal glands.[1][2] Their levels peak in early adulthood and subsequently decline dramatically with age, a phenomenon often termed "adrenopause".[1][3] This age-related decline in DHEAS has been associated with a range of physiological changes and age-related conditions, including decreased muscle mass and bone density, cognitive decline, and immunosenescence.[1][3][4] Consequently, DHEA and DHEAS have garnered significant interest as potential therapeutic agents to counteract some of the effects of aging. This technical guide provides an in-depth overview of the age-related decline in DHEAS levels, its physiological consequences, and the methodologies used to study this phenomenon. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of aging and steroid hormone biology.

Introduction to DHEA and DHEAS

Dehydroepiandrosterone (DHEA) is a C19 steroid hormone synthesized from cholesterol, primarily in the zona reticularis of the adrenal cortex.[2][5] It is a crucial precursor in the biosynthesis of both androgens (like testosterone) and estrogens.[2][6] DHEA is sulfated to form DHEAS by the enzyme sulfotransferase, a reaction that predominantly occurs in the adrenal glands.[7][8] DHEAS is the most abundant form of this steroid in circulation, with levels 100-fold higher than DHEA, and serves as a stable reservoir that can be converted back to DHEA in peripheral tissues.[7][9] The half-life of DHEAS is significantly longer than that of DHEA (10-20 hours versus 1-3 hours), making its measurement in serum a more reliable indicator of adrenal androgen production.[1][10]

The production of DHEA and DHEAS is stimulated by adrenocorticotropic hormone (ACTH). Their secretion follows a distinct life-course pattern: levels are high at birth, decrease during childhood, rise again during adrenarche (around 6-8 years of age), peak in the third decade of life, and then progressively decline.[1] By the age of 70-80, DHEAS levels may be only 10-20% of their peak values in young adults.[1][6]

Mechanisms of Age-Related DHEAS Decline

The precise mechanisms underlying the age-related decline in DHEAS production, or "adrenopause," are not fully elucidated but are thought to involve several factors. Unlike menopause, which is characterized by a cessation of ovarian function, adrenopause is a more gradual process affecting both sexes. One of the proposed mechanisms is a decrease in the activity of the enzyme 17,20-lyase, which is crucial for the conversion of pregnenolone to DHEA.[11] Other contributing factors may include a reduction in the mass of the adrenal zona reticularis and alterations in the signaling pathways that regulate adrenal steroidogenesis. While cortisol secretion, also under the control of ACTH, does not significantly decline with age, the selective decrease in DHEAS leads to an increased cortisol-to-DHEAS ratio, which has been implicated in some age-related pathologies.[11]

Physiological Consequences of DHEAS Decline

The age-related decline in DHEAS levels has been correlated with a number of physiological changes and geriatric syndromes.

Musculoskeletal System

Lower DHEAS levels are associated with decreased muscle mass and strength (sarcopenia) and a higher risk of falls in the elderly.[1] DHEA is believed to exert its effects on muscle tissue indirectly by increasing levels of insulin-like growth factor-1 (IGF-1) and through its conversion to androgens.[1] Similarly, a positive correlation has been observed between DHEAS levels and bone mineral density (BMD).[1] DHEA may promote bone health through its conversion to estrogens, which are known to inhibit bone resorption, and also through direct, non-hormonal pathways that stimulate osteoblast proliferation.[1]

Cognitive Function

DHEA and DHEAS are considered neurosteroids, as they are also produced in the brain and have direct effects on neuronal function.[12][13][14] Mechanistic studies suggest that DHEAS has neuroprotective properties, including the promotion of neurogenesis and neuronal survival, and anti-inflammatory and antioxidant effects.[10][15] Observational studies have shown an association between higher DHEAS levels and better cognitive performance, particularly in executive function and working memory, although findings have been inconsistent across studies.[12][15]

Immune System

The age-related decline in immune function, termed immunosenescence, is characterized by a dysregulation of the immune system, leading to an increased susceptibility to infections and a reduced response to vaccinations.[4][16][17] DHEA has been shown to have immunomodulatory effects, and its decline with age may contribute to immunosenescence.[16][17] Specifically, DHEA appears to counteract some of the immunosuppressive effects of cortisol and may enhance T-cell and B-cell function.[4][16][18] Low DHEAS levels have been associated with elevated levels of pro-inflammatory cytokines, suggesting a role in the chronic low-grade inflammation often seen in the elderly.[12]

Cardiovascular and Metabolic Health

Epidemiological studies have suggested an inverse relationship between DHEAS levels and cardiovascular disease, particularly in men. DHEA may have beneficial effects on the cardiovascular system by improving endothelial function and reducing inflammation. Additionally, DHEA has been shown to improve insulin sensitivity and reduce visceral fat in animal models, although the effects in humans are less clear.

DHEA Supplementation in the Elderly

Given the association between declining DHEAS levels and age-related conditions, DHEA supplementation has been investigated as a potential anti-aging therapy. Clinical trials have yielded mixed results.

A meta-analysis of placebo-controlled trials in elderly men found that DHEA supplementation led to a small but significant reduction in fat mass, with the effect being dependent on the conversion of DHEA to its active metabolites. However, no significant effects were observed on lipid and glycemic metabolism, bone health, sexual function, or quality of life.

In postmenopausal women, some studies have reported modest improvements in bone mineral density and libido with DHEA supplementation. A one-year, double-blind, placebo-controlled study in individuals aged 60-79 found that 50 mg/day of DHEA improved bone turnover and increased libido in women over 70.

Regarding cognitive function, a meta-analysis concluded that there is currently no evidence to support the use of DHEA supplementation to improve cognitive function in non-demented older individuals. The DHEA and Well-Ness (DAWN) trial, a one-year randomized controlled trial, also found no benefit of 50 mg/day of DHEA on cognitive performance or well-being in healthy older adults.

While generally considered safe in short-term studies at physiological doses, the long-term safety of DHEA supplementation is not well established.[1][3]

Quantitative Data on DHEAS Levels and Supplementation

The following tables summarize key quantitative data from the literature on the age-related decline of DHEAS and the effects of DHEA supplementation.

Table 1: Age-Related Decline in DHEAS Levels

| Age Group (Years) | Gender | Mean DHEAS Level (µg/dL) | Reference |

| 20-30 | Male | 350 - 500 | [6] |

| 20-30 | Female | 275 - 400 | [6] |

| 70-80 | Both | 10-20% of peak levels | [1] |

| >60 (Baseline) | Male | 137 ± 73 | |

| >60 (Baseline) | Female | 73 ± 48 |

Table 2: Effects of DHEA Supplementation on DHEAS Levels and Other Hormones

| Study Population | DHEA Dose | Duration | Change in DHEAS Levels | Change in Other Hormones | Reference |

| Elderly Men and Women (60-79 years) | 50 mg/day | 1 year | Increased to young adult levels | Small increase in testosterone and estradiol (especially in women) | |

| Elderly Men | 75 mg/day | 2 years | Significant increase | Increase in estradiol | |

| Elderly Women | 50 mg/day | 2 years | Significant increase | Increase in testosterone and estradiol |

Table 3: Effects of DHEA Supplementation on Clinical Outcomes

| Study Population | DHEA Dose | Duration | Outcome | Result | Reference |

| Elderly Men | Various | 36 weeks (mean) | Body Composition | Small but significant reduction in fat mass | |

| Elderly Women (>70 years) | 50 mg/day | 1 year | Bone Turnover | Improved | |

| Elderly Women (>70 years) | 50 mg/day | 1 year | Libido | Significant increase | |

| Healthy Elderly (55-85 years) | 50 mg/day | 1 year | Cognitive Function | No significant benefit |

Experimental Protocols for DHEAS Measurement

Accurate measurement of DHEAS levels is critical for both research and clinical applications. Several methods are available, with Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying DHEAS due to its simplicity and high throughput. The following is a general protocol for a competitive ELISA:

-

Plate Preparation : Microtiter plates are pre-coated with a monoclonal anti-DHEAS antibody.

-

Sample and Standard Addition : 10-25 µL of standards, controls, and patient serum or plasma samples are pipetted into the wells.

-

Enzyme Conjugate Addition : A DHEAS-enzyme conjugate (e.g., DHEAS-Horseradish Peroxidase) is added to each well. This initiates a competitive binding reaction between the DHEAS in the sample and the enzyme-labeled DHEAS for the limited antibody binding sites on the well.

-

Incubation : The plate is incubated for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

-

Washing : The wells are washed multiple times with a wash buffer to remove any unbound components.

-

Substrate Addition : A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound conjugate catalyzes a color change.

-

Stopping the Reaction : A stop solution (e.g., sulfuric acid) is added to terminate the reaction.

-

Absorbance Reading : The optical density of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Calculation : The concentration of DHEAS in the samples is determined by comparing their absorbance to a standard curve generated from the standards of known concentrations. The color intensity is inversely proportional to the DHEAS concentration.

Radioimmunoassay (RIA)

RIA is a highly sensitive and specific method for DHEAS measurement. A typical competitive RIA protocol is as follows:

-

Assay Setup : Antibody-coated tubes are used. Standards, controls, and samples are pipetted into their respective tubes.

-

Tracer Addition : A known amount of radiolabeled DHEAS (e.g., ¹²⁵I-DHEAS) is added to each tube. This initiates a competitive binding reaction.

-

Incubation : The tubes are incubated for a defined period (e.g., 1 hour at 37°C).

-

Separation of Bound and Free Fractions : The contents of the tubes are aspirated to remove the unbound radiolabeled DHEAS.

-

Washing : The tubes are washed to ensure complete removal of the unbound tracer.

-

Counting : The radioactivity of the bound fraction in each tube is measured using a gamma counter.

-

Data Analysis : A standard curve is constructed by plotting the percentage of bound tracer against the concentration of the standards. The DHEAS concentration in the samples is then interpolated from this curve. The amount of radioactivity is inversely proportional to the concentration of unlabeled DHEAS in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and accuracy. A general workflow for DHEAS measurement by LC-MS/MS is:

-

Sample Preparation :

-

An internal standard (e.g., deuterated DHEAS) is added to the serum or plasma sample.

-

Proteins are precipitated using a reagent like zinc sulfate or acetonitrile.

-

The sample is centrifuged, and the supernatant is collected.

-

-

Chromatographic Separation : The supernatant is injected into a liquid chromatography system. The DHEAS is separated from other components in the sample on a chromatographic column (e.g., a C18 column).

-

Ionization : The eluent from the LC column is introduced into the mass spectrometer, where the DHEAS molecules are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis : The ionized DHEAS molecules are selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides high specificity.

-

Quantification : The amount of DHEAS in the sample is quantified by comparing the signal intensity of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of DHEAS.

Signaling Pathways and Experimental Workflows

DHEAS Biosynthesis and Metabolism

The following diagram illustrates the biosynthesis of DHEAS from cholesterol and its subsequent metabolism to androgens and estrogens.

DHEAS Biosynthesis and Metabolism Pathway.

Experimental Workflow for a DHEA Supplementation Study

This diagram outlines a typical workflow for a clinical trial investigating the effects of DHEA supplementation.

Workflow for a DHEA Supplementation Clinical Trial.

Conclusion

The age-related decline in DHEAS is a well-established phenomenon with potential implications for a variety of age-related physiological changes and diseases. While the exact role of this decline in the aging process is still under investigation, it represents a promising target for interventions aimed at promoting healthy aging. DHEA supplementation has shown some modest benefits in specific populations, but more extensive, long-term studies are needed to fully elucidate its efficacy and safety. For researchers and drug development professionals, a thorough understanding of the biology of DHEAS, its age-related changes, and the appropriate methodologies for its study are essential for advancing this field of research. This technical guide provides a foundational resource to support these endeavors.

References

- 1. waters.com [waters.com]

- 2. sceti.co.jp [sceti.co.jp]

- 3. content.abcam.com [content.abcam.com]

- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sceti.co.jp [sceti.co.jp]

- 6. demeditec.com [demeditec.com]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. human.de [human.de]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. An LC/MS/MS method for quantifying testosterone and dehydroepiandrosterone sulfate in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 14. invitech.co.uk [invitech.co.uk]

- 15. demeditec.com [demeditec.com]

- 16. demeditec.com [demeditec.com]

- 17. demeditec.com [demeditec.com]

- 18. ibl-international.com [ibl-international.com]

An In-depth Technical Guide to Dehydroepiandrosterone Sulfate (DHEA-S) Metabolism and Clearance Rates

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and clearance of Dehydroepiandrosterone Sulfate (DHEA-S), the most abundant circulating steroid hormone in humans. Understanding the pharmacokinetics of DHEA-S is crucial for research into aging, metabolic diseases, and the development of therapeutics targeting steroid-dependent pathways.

Introduction to DHEA-S

This compound (DHEA-S) is a C19 steroid hormone predominantly produced by the zona reticularis of the adrenal cortex, with minor contributions from the gonads.[1][2] It is the sulfated form of dehydroepiandrosterone (DHEA) and circulates in significantly higher concentrations than its unconjugated counterpart.[3] While hormonally inert itself, DHEA-S serves as a large circulating reservoir for the production of active androgens and estrogens in peripheral tissues.[2][3][4] Its long half-life of 7 to 10 hours, compared to the 15 to 30 minutes for DHEA, is attributed to its strong binding to serum albumin and renal tubular reabsorption.[1][5]

Metabolism of DHEA-S

The metabolism of DHEA-S is a complex process involving several key enzymatic steps that lead to the formation of various steroid hormones.

2.1. Biosynthesis

DHEA is synthesized from cholesterol in the adrenal cortex through the action of two key enzymes: the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) and 17α-hydroxylase/17,20-lyase (CYP17A1).[1][3] DHEA is then sulfated at the C3β position by sulfotransferase enzymes, primarily SULT2A1, to form DHEA-S.[1][3] This sulfation step is crucial as it converts the lipophilic DHEA into a more water-soluble and stable compound, DHEA-S.

2.2. Interconversion and Peripheral Metabolism

DHEA-S can be converted back to DHEA in various peripheral tissues by the enzyme steroid sulfatase (STS).[3][6] This desulfation is a critical step as it makes DHEA available for further metabolism into potent androgens and estrogens.[2] DHEA can then be converted to androstenedione, which is a precursor for both testosterone and estrone.[7] In postmenopausal women, over 90% of estrogens are derived from the peripheral metabolism of DHEA-S.[2][3]

Clearance of DHEA-S

The clearance of DHEA-S from the circulation is a slow process, primarily due to its high binding affinity for albumin.[5][8] The metabolic clearance rate (MCR) is a key pharmacokinetic parameter used to quantify the efficiency of this removal.

3.1. Metabolic Clearance Rate (MCR)

The MCR of DHEA-S is significantly lower than that of DHEA, reflecting its longer half-life.[7] Studies using the constant infusion technique have provided quantitative data on DHEA-S clearance.

| Parameter | Men | Women | Reference |

| MCR of DHEA-S (L/day) | 15.2 ± 1.7 | 11.8 ± 0.8 | [9] |

| MCR of DHEA-S (L/m²/day) | 8.2 ± 0.7 | 7.3 ± 0.4 | [9] |

| MCR of DHEA (L/day) | ~2050 | ~1901 | [5][10] |

| Half-life of DHEA-S | \multicolumn{2}{c | }{7 - 10 hours} | [1] |

| Half-life of DHEA | \multicolumn{2}{c | }{15 - 30 minutes} | [1] |

3.2. Hepatic and Renal Clearance

While the liver is a major site of steroid metabolism, studies suggest that the hepatic conversion of DHEA-S back to DHEA is minimal.[11][12] This indicates that the liver may not be the primary site for the regeneration of DHEA from its sulfated form. Renal clearance of DHEA-S is influenced by kidney function, with reduced renal function leading to decreased clearance.[13] However, the exact contribution of renal excretion to the overall clearance of DHEA-S is not fully elucidated. Some evidence suggests that DHEA supplementation could potentially have negative effects on renal function in certain conditions.[14][15]

Experimental Protocols for Measuring DHEA-S Clearance

The constant infusion technique is the gold standard for determining the MCR of steroid hormones, including DHEA-S.

4.1. Principle of the Constant Infusion Method

This method involves infusing a tracer (either radiolabeled or unlabeled steroid) at a constant rate until a steady-state concentration is achieved in the plasma. At steady state, the rate of infusion equals the rate of clearance. The MCR can then be calculated using the following formula:

MCR = Infusion Rate / (Steady-State Plasma Concentration - Basal Plasma Concentration)

4.2. Detailed Experimental Workflow

Below is a generalized protocol for determining the MCR of DHEA-S using a constant infusion of unlabeled DHEA-S.

-

Subject Preparation:

-

Subjects should fast overnight.

-

An intravenous (IV) catheter is placed in each arm: one for the infusion and the other for blood sampling.

-

-

Basal Blood Sampling:

-

A baseline blood sample is collected to determine the endogenous concentration of DHEA-S.

-

-

Constant Infusion:

-

Steady-State Blood Sampling:

-

Once steady state is achieved (typically after 70-90 minutes), multiple blood samples are collected at timed intervals (e.g., every 10 minutes) from the contralateral arm.[16]

-

-

Sample Processing and Analysis:

-

Calculation of MCR:

-

The MCR is calculated using the formula mentioned in section 4.1.

-

Regulation of DHEA-S Metabolism

The metabolism of DHEA-S is under complex regulatory control. The synthesis of its precursor, DHEA, is stimulated by adrenocorticotropic hormone (ACTH).[3] The activity of steroid sulfatase, the enzyme responsible for converting DHEA-S to DHEA, can be modulated by various factors. For instance, inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha/beta have been shown to down-regulate DHEA-S metabolism in macrophages by inhibiting DHEA-S sulfatase activity.[6]

Conclusion

DHEA-S is a key player in human steroid metabolism, serving as a stable and abundant precursor for active sex hormones. Its long half-life and slow metabolic clearance are defining pharmacokinetic features. The constant infusion technique remains the primary method for accurately determining its clearance rate. A deeper understanding of the factors regulating DHEA-S metabolism and clearance is essential for the development of novel therapeutic strategies for a range of endocrine and metabolic disorders. Further research is warranted to fully elucidate the roles of hepatic and renal pathways in the overall disposition of DHEA-S.

References

- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 2. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Regulation of macrophage this compound metabolism by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydroepiandrosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound: kinetics of metabolism in normal young men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroepiandrosterone: kinetics of metabolism in normal men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. No evidence for hepatic conversion of dehydroepiandrosterone (DHEA) sulfate to DHEA: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Low Serum Dehydroepiandrosterone Is Associated With Diabetic Kidney Disease in Men With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. The effect of dehydroepiandrosterone (DHEA) on renal function and metabolism in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

The Crucial Role of Sulfotransferase in DHEAS Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of sulfotransferase enzymes in the biosynthesis of dehydroepiandrosterone sulfate (DHEAS), the most abundant circulating steroid hormone in humans. A thorough understanding of this process is critical for researchers in endocrinology, drug metabolism, and those involved in the development of therapeutics targeting steroid-dependent pathways. This document provides a comprehensive overview of the key enzymes, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of DHEAS biosynthesis.

Introduction to DHEAS and the Role of Sulfation

Dehydroepiandrosterone (DHEA) is a crucial precursor to both androgens and estrogens.[1] However, the majority of circulating DHEA exists in its sulfated form, DHEAS.[2] This sulfation is not merely a step in steroid metabolism but a critical regulatory mechanism that controls the bioavailability of DHEA for conversion to active sex hormones in peripheral tissues.[2][3] The conversion of DHEA to DHEAS is catalyzed by a family of enzymes known as sulfotransferases (SULTs). This reaction increases the water solubility of DHEA, prolonging its half-life in circulation and creating a reservoir that can be converted back to DHEA by steroid sulfatase in target tissues.[4][5]

The primary enzyme responsible for the sulfation of DHEA is the cytosolic sulfotransferase SULT2A1, also known as DHEA sulfotransferase.[6][7] To a lesser extent, SULT1E1 also contributes to this process.[8] The sulfation reaction requires a universal sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[3][7] The synthesis of PAPS is, therefore, intrinsically linked to the rate of DHEAS production.

The Key Players in DHEAS Biosynthesis

Sulfotransferase 2A1 (SULT2A1)

SULT2A1 is a cytosolic enzyme highly expressed in the adrenal cortex, liver, and small intestine.[9][10] It exhibits a high affinity for DHEA and is the rate-limiting enzyme in the conversion of DHEA to DHEAS.[11] The activity of SULT2A1 is crucial for maintaining the large circulating pool of DHEAS.[2] Genetic variations in the SULT2A1 gene, such as copy number variations, have been associated with altered urinary excretion rates of steroid sulfates, highlighting its significant role in steroid homeostasis.[6]

3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) and PAPS Synthase 2 (PAPSS2)

The sulfation reaction catalyzed by SULT2A1 is entirely dependent on the availability of the universal sulfate donor, PAPS.[3][7] PAPS is synthesized by the bifunctional enzyme PAPS synthase (PAPSS). There are two isoforms of PAPSS, but PAPSS2 is the major enzyme responsible for providing PAPS for DHEA sulfation.[12] In fact, mutations in the PAPSS2 gene can lead to an apparent SULT2A1 deficiency, characterized by low DHEAS levels and androgen excess.[12] This underscores the critical importance of PAPSS2 in the DHEAS biosynthetic pathway. Recent studies have suggested a direct protein-protein interaction between SULT2A1 and PAPSS2, which may facilitate efficient channeling of PAPS for DHEA sulfation.[11][13][14][15]

Quantitative Data

Kinetic Parameters of SULT2A1

The following table summarizes the key kinetic parameters for human SULT2A1 with DHEA as the substrate. These values are essential for in vitro studies and for developing pharmacokinetic and pharmacodynamic models.

| Substrate | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| DHEA | 0.8 - 3.8 | 130.8 | [12][16] |

| PAPS | 0.2 | 17.8 nmol/min/mg | [17] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the source of the enzyme (e.g., recombinant vs. tissue cytosol).

Tissue Expression of SULT2A1

The expression levels of SULT2A1 vary significantly across different human tissues. This differential expression pattern is a key determinant of tissue-specific DHEA sulfation capacity.

| Tissue | SULT2A1 Expression Level (ng/mg cytosol protein) | Percentage of Total SULT Content | Reference |

| Liver | 420 - 4900 | 27% | [6][18] |

| Small Intestine | - | 6% | [6][18] |

| Adrenal Gland | High | - | [9][10] |

| Kidney | Low | - | [6][18] |

| Lung | Low | 9% | [6] |

Note: Expression levels can exhibit significant inter-individual variability.[6][18]

Regulation of SULT2A1 Expression

The expression of the SULT2A1 gene is tightly regulated by a network of nuclear receptors, which act as sensors for a wide range of endogenous and xenobiotic compounds.[1][3][19] This regulation allows for the adaptation of DHEAS biosynthesis in response to various physiological and environmental cues.

Key nuclear receptors involved in SULT2A1 regulation include:

-

Liver X Receptor α (LXRα) [19]

-

Farnesoid X Receptor (FXR) [19]

-

Retinoic acid receptor-related Orphan Receptors (RORα and RORγ) [19]

-

Steroidogenic Factor 1 (SF1) [21]

-

GATA-6 [21]

The activation of these nuclear receptors by their respective ligands can lead to either an increase or decrease in SULT2A1 transcription, thereby modulating DHEAS levels. For instance, activation of LXR has been shown to induce SULT2A1 expression.[19] Conversely, during an acute-phase response, the suppression of nuclear receptors like FXR, PXR, and CAR leads to a downregulation of SULT2A1.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of sulfotransferase in DHEAS biosynthesis.

SULT2A1 Activity Assay (Radiolabeled Method)

This protocol is a widely used method for determining SULT2A1 activity by measuring the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to DHEA.

Materials:

-

Recombinant human SULT2A1 or tissue cytosol

-

[³H]DHEA (Tritiated dehydroepiandrosterone)

-

Unlabeled DHEA

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Tris-HCl buffer (pH 7.5)

-

Magnesium Chloride (MgCl₂)

-

Chloroform

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 50 µg of cytosolic protein or an appropriate amount of recombinant SULT2A1, 0.1 µCi [³H]DHEA, 0.8 µM unlabeled DHEA, 1 mM MgCl₂, and 60 µM PAPS in 60 mM Tris·HCl, pH 7.5, to a final volume of 250 µl.[22]

-

Include a control incubation for each sample that contains all components except PAPS to determine background levels.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction mixture at 37°C for 20 minutes. The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding 250 µl of 250 mM Tris·HCl, pH 8.7, and 3 ml of chloroform.[22]

-

Vortex the tubes vigorously to extract the unreacted [³H]DHEA into the chloroform phase.

-

Centrifuge the tubes at 3,000 g for 5 minutes to separate the aqueous and organic phases.[22]

-

Carefully transfer a known volume of the upper aqueous phase, containing the [³H]DHEAS, to a scintillation vial.

-

Add an appropriate volume of scintillation cocktail to the vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of DHEAS formed based on the specific activity of the [³H]DHEA.

SULT2A1 Activity Assay (Non-Radioactive, Phosphatase-Coupled Method)

This assay provides a safer and more high-throughput compatible alternative to the radiolabeled method. It measures the production of PAP, the byproduct of the sulfation reaction.

Materials:

-

Recombinant human SULT2A1 or tissue cytosol

-

DHEA

-

PAPS

-

Coupling phosphatase (e.g., IMPAD1)

-

Reaction Buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)

-

Malachite Green Phosphate detection reagents

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, prepare a reaction mix containing DHEA at the desired concentration, PAPS, and the coupling phosphatase in the reaction buffer.

-

Initiate the reaction by adding SULT2A1 enzyme.

-

Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction and detect the amount of inorganic phosphate released by the coupling phosphatase using Malachite Green reagents according to the manufacturer's instructions.

-

Read the absorbance at 620 nm using a microplate reader.

-

Generate a standard curve using a known concentration of phosphate to quantify the amount of PAP produced, which is stoichiometric to the amount of DHEAS formed.

Proximity Ligation Assay (PLA) for SULT2A1-PAPSS2 Interaction

This in situ technique allows for the visualization and quantification of protein-protein interactions within cells.

Materials:

-

Cells expressing SULT2A1 and PAPSS2

-

Primary antibodies specific for SULT2A1 and PAPSS2 raised in different species

-

PLA probes (secondary antibodies with attached DNA oligonucleotides)

-

Ligation solution (containing ligase)

-

Amplification solution (containing polymerase and fluorescently labeled oligonucleotides)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed and fix the cells on coverslips.

-

Permeabilize the cells to allow antibody entry.

-

Incubate the cells with a mixture of the primary antibodies against SULT2A1 and PAPSS2.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate with the PLA probes, which will bind to the primary antibodies.

-

If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. Add the ligation solution.[11][14]

-

Amplify the circular DNA template via rolling circle amplification using the amplification solution. This will generate a concatemer of the DNA circle, which will be fluorescently labeled.

-

Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.

-

Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction between a SULT2A1 and a PAPSS2 molecule.

-

Quantify the number of PLA signals per cell to determine the extent of the interaction.

Visualizations

DHEAS Biosynthesis Pathway

References

- 1. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. genecards.org [genecards.org]

- 6. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. SULT2A1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. Tissue expression of SULT2A1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 11. researchgate.net [researchgate.net]

- 12. genecards.org [genecards.org]

- 13. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human DHEA sulfation requires direct interaction between PAPS synthase 2 and DHEA sulfotransferase SULT2A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human DHEA sulfation requires direct interaction between PAPS synthase 2 and DHEA sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxifene sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative evaluation of the expression and activity of five major sulfotransferases (SULTs) in human tissues: the SULT "pie" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transcriptional Regulation of Human Hydroxysteroid Sulfotransferase SULT2A1 by LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. journals.physiology.org [journals.physiology.org]

Whitepaper: Dehydroepiandrosterone Sulfate (DHEAS) as an Endogenous Neurosteroid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dehydroepiandrosterone (DHEA) and its sulfated ester, dehydroepiandrosterone sulfate (DHEAS), are the most abundant circulating steroid hormones in humans and are also synthesized de novo in the central nervous system (CNS), earning them the classification of "neurosteroids".[1][2][3] Unlike classical steroid hormones that primarily act via nuclear receptors, DHEAS exerts a wide range of effects through multiple non-genomic and genomic pathways. It is a significant modulator of key neurotransmitter systems, including the GABA-A, NMDA, and sigma-1 receptors.[4][5][6] Furthermore, DHEAS and its precursor DHEA influence neurogenesis, neuronal survival, synaptic plasticity, and cognitive functions such as memory.[7][8][9][10] Altered levels of DHEAS have been implicated in various neurological and psychiatric disorders, highlighting its therapeutic potential.[2][11][12] This technical guide provides an in-depth overview of the core functions of DHEAS as a neurosteroid, detailing its synthesis, mechanisms of action, signaling pathways, and functional roles, supported by quantitative data and key experimental methodologies.

Introduction

The term "neurosteroid" was first proposed in 1981 to describe steroids synthesized within the nervous system, independent of peripheral endocrine glands.[3] DHEA and DHEAS were among the first such molecules identified in the rat brain, where their concentrations were found to be higher than in plasma and remained stable even after adrenalectomy and gonadectomy.[1] DHEAS is the sulfated, more stable form of DHEA and is present in high concentrations in the brain.[3] While DHEA can be converted to androgens and estrogens, both DHEA and DHEAS possess intrinsic biological activities. This guide focuses on the direct actions of DHEAS and its immediate precursor, DHEA, within the CNS, exploring their roles as potent neuromodulators.

Biosynthesis and Metabolism of DHEAS in the Brain

The synthesis of DHEAS in the brain originates from cholesterol and occurs within specific neurons and glial cells.[13][14][15] Astrocytes and neurons have been shown to express the key enzyme P450c17, enabling local DHEA production.[14][16]

2.1 Synthesis Pathway The biosynthesis is a multi-step enzymatic process:

-

Cholesterol to Pregnenolone: The rate-limiting step is the conversion of cholesterol to pregnenolone by the enzyme P450scc (CYP11A1) located in the inner mitochondrial membrane.

-

Pregnenolone to DHEA: Pregnenolone is then converted to DHEA by cytochrome P450c17 (CYP17), a single enzyme that catalyzes two sequential reactions: 17α-hydroxylation and 17,20-lyase activity.[1]

-

DHEA to DHEAS: DHEA is subsequently sulfated to form DHEAS by the enzyme dehydroepiandrosterone sulfotransferase (SULT2A1).[1] This sulfation step increases the water solubility and stability of the molecule.

2.2 Regulation and Metabolism Brain P450c17 activity can be enhanced by neurotransmitter activity, such as exposure to N-methyl-D-aspartate (NMDA), suggesting that neurosteroid synthesis is regulated by neuronal activity.[1] Within the brain, particularly in astrocytes, DHEA can be further metabolized into more potent sex steroids like testosterone and estradiol, which can then act on their respective receptors.[14][16]

Mechanisms of Action

DHEAS and DHEA exert their effects through a variety of mechanisms, often distinct from classical steroid hormone action. To date, no unique nuclear receptor with high affinity for DHEA or DHEAS has been identified.[1] Their actions are broadly categorized as non-genomic (rapid, membrane-level) and genomic (slower, involving gene transcription).

3.1 Non-Genomic Mechanisms: Modulation of Membrane Receptors

DHEAS rapidly modulates neuronal excitability by interacting with several key ionotropic and metabotropic receptors.

-

GABA-A Receptor: DHEAS acts as a non-competitive antagonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][3][4] This inhibitory action on the primary inhibitory neurotransmitter system of the brain leads to increased neuronal excitability. DHEAS is more potent in this role than its unsulfated precursor, DHEA.[1] Studies suggest DHEAS binds to the picrotoxin site on the GABA-A receptor complex.[17]

-

NMDA Receptor: DHEAS is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity.[1][4] This potentiation of NMDA receptor function enhances excitatory neurotransmission and is crucial for processes like learning and memory.[9]

-

Sigma-1 (σ1) Receptor: DHEAS and DHEA are endogenous agonists of the sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][4][5] Activation of the sigma-1 receptor by DHEAS can indirectly potentiate NMDA receptor function and is linked to neuroprotection, neurogenesis, and synaptic plasticity.[1][18][19][20]

-

Neurotrophin Receptors: DHEA has been shown to bind with high affinity to the nerve growth factor (NGF) receptors, TrkA and p75NTR.[21] This interaction triggers downstream signaling cascades typically associated with neurotrophins, promoting neuronal survival and preventing apoptosis.[21]

3.2 Genomic Mechanisms

While a specific DHEA/S nuclear receptor remains elusive, these neurosteroids can influence gene transcription through several pathways:

-

Metabolism to Active Steroids: DHEA can be converted to testosterone and estradiol, which then bind to androgen receptors (AR) and estrogen receptors (ERs) to regulate gene expression.[1][6]

-

Direct Receptor Interaction: DHEA has been shown to possess intrinsic, albeit weak, androgenic activity by directly binding to the AR.[22] It may also interact with other nuclear receptors like PPARα.[1][5]

-

Signaling Cascade Activation: Rapid non-genomic actions at the membrane can trigger intracellular signaling cascades (e.g., MAPK/ERK, PI3K/Akt) that lead to the phosphorylation of transcription factors and subsequent changes in gene expression.

Key Signaling Pathways

The neuromodulatory effects of DHEAS are mediated by several critical intracellular signaling pathways that regulate cell survival, growth, and plasticity.

-

PI3K/Akt Pathway: DHEA can activate the serine-threonine kinase Akt (Protein Kinase B), a key node in cell survival signaling.[23] This activation is associated with anti-apoptotic effects and promotes the survival of neural precursors.[23] Conversely, DHEAS has been reported in some contexts to decrease Akt activation, suggesting a complex regulatory role.[23] The sigma-1 receptor can also mediate DHEA's effects on the Akt/GSK-3β/β-catenin pathway to promote neurogenesis.[19][20]

-

MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another crucial cascade activated by DHEA.[4] DHEA's interaction with TrkA receptors can lead to ERK1/2 activation, which is involved in neuronal survival and plasticity.[21] Stimulation of the sigma-1 receptor by DHEA also ameliorates cognitive impairment through the activation of ERK.[24]

-

CaMKII Pathway: Chronic DHEA treatment can improve long-term potentiation (LTP) by increasing the autophosphorylation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme for synaptic plasticity and memory formation.[19][20] This effect is also mediated by the sigma-1 receptor.[19][20]

Functional Roles in the CNS

The diverse molecular actions of DHEAS translate into significant effects on brain function, from cellular processes to complex behaviors.

-

Neuroprotection and Neuronal Survival: DHEA and DHEAS exhibit potent neuroprotective properties against a variety of insults, including oxidative stress and excitotoxicity.[9] This is achieved through multiple mechanisms, including antagonism of glucocorticoid effects, activation of pro-survival pathways like Akt and ERK, and modulation of calcium homeostasis.[1][9][21][23]

-

Neurogenesis and Synaptic Plasticity: DHEAS promotes neurogenesis, the birth of new neurons, in the dentate gyrus of the hippocampus.[1][8][10] It also enhances the survival of these newly formed neurons.[10] Through its modulation of NMDA and sigma-1 receptors, DHEAS facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[9][18] Chronic administration of DHEAS has been shown to prime synapses for a more easily induced LTP.[18]

-

Learning and Memory: Consistent with its effects on synaptic plasticity, DHEAS has been shown to improve learning and memory in aged animals.[7][25] Human studies suggest a positive correlation between circulating DHEAS levels and cognitive functions, particularly executive function, concentration, and working memory.[26][27]

-

Mood and Behavior: DHEAS has demonstrated antidepressant-like effects in animal models and has been investigated as a potential treatment for depression in humans.[12][28] Its ability to counteract the effects of stress hormones like cortisol and modulate GABAergic and glutamatergic systems likely contributes to its role in mood regulation.[29][30]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of DHEA and DHEAS with various neuronal targets and their functional effects.

Table 1: Receptor Interactions and Modulatory Concentrations

| Target Receptor | Steroid | Action | Effective Concentration / Affinity (Ki) | Species / Model | Reference(s) |

|---|---|---|---|---|---|

| GABA-A Receptor | DHEAS | Non-competitive Antagonist | IC₅₀ ~1-10 µM | Rat Brain Membranes | [1][3][17] |

| NMDA Receptor | DHEAS | Positive Allosteric Modulator | Potentiation in nM to low µM range | Rat Hippocampal Neurons | [1][3][31] |

| Sigma-1 (σ1) Receptor | DHEA/S | Agonist | Kd >50 µM (DHEAS) | C6 Glioma Cells | [32] |

| TrkA Receptor | DHEA | Agonist / Binds | Low nM range (~5 nM) | PC12 Cells | [21][33] |

| Androgen Receptor | DHEA | Weak Partial Agonist | Ki = 1 µM | Recombinant AR |[22][33] |

Table 2: Functional Effects and Associated Dosages

| Functional Effect | Steroid | Dosage / Concentration | Species / Model | Reference(s) |

|---|---|---|---|---|

| Increased Axonal Growth | DHEA | 10⁻¹²–10⁻⁹ M | Mouse Embryonic Neocortical Neurons | [31] |

| Increased Dendritic Growth | DHEAS | Low nM concentrations | Mouse Embryonic Neocortical Neurons | [1] |

| Facilitated LTP Induction | DHEAS | 20 mg/kg for 7 days (chronic) | Rat Hippocampal Slices | [18] |

| Increased Neurogenesis | DHEA | 200-250 mg pellets (chronic) | Male Lister Hooded Rats | [1] |

| Improved Memory | DHEAS | Chronic oral administration | Aged SAMP8 Mice | [7] |

| Ameliorated Cognitive Impairment | DHEA | 30 or 60 mg/kg p.o. for 14 days | Olfactory Bulbectomized Mice |[20] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the function of DHEAS as a neurosteroid.

7.1 Protocol: Radioligand Binding Assay for GABA-A Receptor Interaction

-

Objective: To determine the effect of DHEAS on ligand binding to the GABA-A receptor complex.

-

Methodology:

-

Membrane Preparation: Cerebral cortices from adult rats are homogenized in a buffered solution and centrifuged to isolate crude synaptic membranes.

-

Binding Assay: Aliquots of the membrane preparation are incubated with a specific radioligand, such as [³⁵S]TBPS (to label the picrotoxin site) or [³H]GABA, in the presence of varying concentrations of DHEAS.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Scatchard analysis is performed to determine changes in the maximal number of binding sites (Bmax) and the dissociation constant (Kd) in the presence of DHEAS, revealing the nature of the inhibition (competitive vs. non-competitive).[17]

-

7.2 Protocol: Assessment of Neurogenesis using BrdU Labeling

-

Objective: To measure the effect of DHEA treatment on the proliferation and survival of new neurons in the hippocampus.

-

Methodology:

-

Animal Model & Treatment: Adult male rats are administered DHEA (e.g., via subcutaneous pellets) or a vehicle control over a specified period.[10]

-